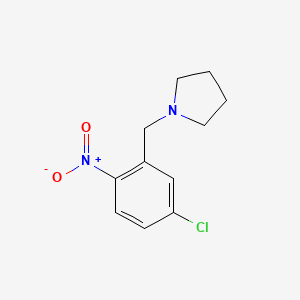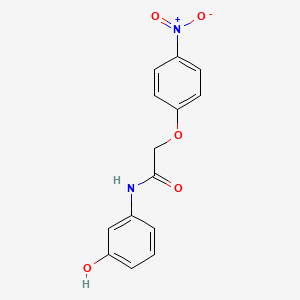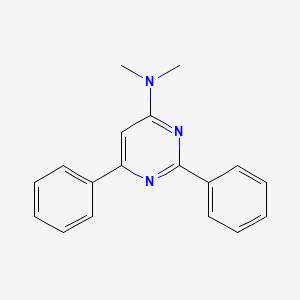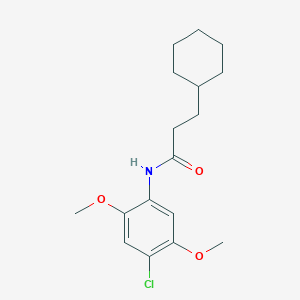
1-(5-chloro-2-nitrobenzyl)pyrrolidine
Übersicht
Beschreibung
1-(5-chloro-2-nitrobenzyl)pyrrolidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyrrolidine derivative that has a nitro group and a chloro group attached to a benzene ring. This compound is synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 1-(5-chloro-2-nitrobenzyl)pyrrolidine involves its interaction with specific enzymes and receptors in the body. It has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase, which could lead to the development of new drugs for the treatment of Alzheimer's disease. It has also been shown to modulate the activity of certain receptors such as the GABA-A receptor, which could lead to the development of new anxiolytic drugs.
Biochemical and Physiological Effects
1-(5-chloro-2-nitrobenzyl)pyrrolidine has been shown to have various biochemical and physiological effects, depending on the specific enzyme or receptor it interacts with. It has been shown to inhibit the activity of acetylcholinesterase, which could lead to an increase in acetylcholine levels in the brain and improve cognitive function. It has also been shown to modulate the activity of the GABA-A receptor, which could lead to anxiolytic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(5-chloro-2-nitrobenzyl)pyrrolidine in lab experiments include its ability to selectively modulate the activity of certain enzymes and receptors, which could lead to the development of new drugs for the treatment of various diseases. Its limitations include its potential toxicity and the need for further studies to understand its long-term effects.
Zukünftige Richtungen
There are several future directions for the study of 1-(5-chloro-2-nitrobenzyl)pyrrolidine. These include the development of new drugs based on its ability to modulate the activity of certain enzymes and receptors, the study of its long-term effects on the body, and the exploration of its potential applications in other scientific fields such as materials science and catalysis.
Conclusion
In conclusion, 1-(5-chloro-2-nitrobenzyl)pyrrolidine is a chemical compound that has potential applications in various scientific fields. Its ability to selectively modulate the activity of certain enzymes and receptors makes it a valuable tool compound in biochemical and physiological studies. Further research is needed to fully understand its potential applications and limitations.
Wissenschaftliche Forschungsanwendungen
1-(5-chloro-2-nitrobenzyl)pyrrolidine has potential applications in various scientific fields, including medicinal chemistry, biochemistry, and neuroscience. It has been studied for its ability to modulate the activity of certain enzymes and receptors, which could lead to the development of new drugs for the treatment of various diseases. It has also been used as a tool compound in biochemical and physiological studies to understand the mechanisms of certain biological processes.
Eigenschaften
IUPAC Name |
1-[(5-chloro-2-nitrophenyl)methyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c12-10-3-4-11(14(15)16)9(7-10)8-13-5-1-2-6-13/h3-4,7H,1-2,5-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPOWAWPJQQOJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C=CC(=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-nitrobenzyl)pyrrolidine | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid](/img/structure/B5881480.png)


![4,6-dimethyl-2-[4-(2-pyridinyl)-1-piperazinyl]nicotinonitrile](/img/structure/B5881489.png)
![4-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B5881500.png)


![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5881519.png)



![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5881549.png)
![2,2,2-trifluoro-N-{[(2-methoxyphenyl)amino]carbonyl}acetamide](/img/structure/B5881561.png)
